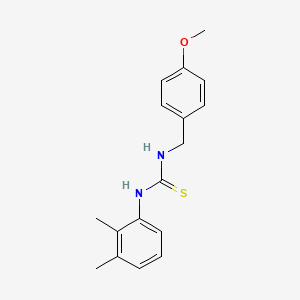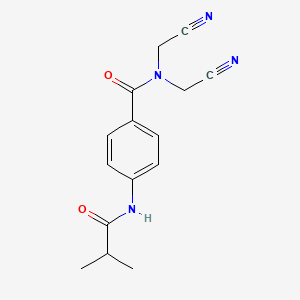![molecular formula C21H31NO2 B5774223 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as ADEMETHIONINE, is a chemical compound that has been used in scientific research due to its potential therapeutic properties. This compound is a derivative of S-Adenosyl methionine (SAMe) and has been found to have a similar mechanism of action.
Wirkmechanismus
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE acts as a methyl donor and participates in various biochemical reactions. It is involved in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. It also plays a role in the metabolism of homocysteine, which is a risk factor for cardiovascular disease. 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.
Biochemical and Physiological Effects:
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been found to have various biochemical and physiological effects. It has been shown to improve liver function and reduce liver damage in animal models of liver disease. It has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders. 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been found to have antidepressant effects and improve mood in human clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied in animal models and human clinical trials, which provide a wealth of data on its potential therapeutic effects. However, there are also limitations to using 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. Additionally, the mechanism of action of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE is not fully understood, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE. One area of research is the development of more efficient synthesis methods that can produce 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE at a lower cost. Another area of research is the investigation of the mechanism of action of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE for different conditions. Finally, the potential of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE for the treatment of other diseases, such as cancer and autoimmune disorders, should be explored.
Synthesemethoden
The synthesis of 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE involves the reaction of 2-adamantylamine with 3,4-dimethoxyphenylacetaldehyde. This reaction is catalyzed by boron trifluoride etherate and yields 2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE as the final product. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamineE has been used in scientific research as a potential therapeutic agent for various conditions. It has been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of liver diseases, neurodegenerative disorders, and depression.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyladamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-22(7-6-14-4-5-19(23-2)20(13-14)24-3)21-17-9-15-8-16(11-17)12-18(21)10-15/h4-5,13,15-18,21H,6-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZXLXXUIXEVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)
![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)

![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)



![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)
